Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

Description

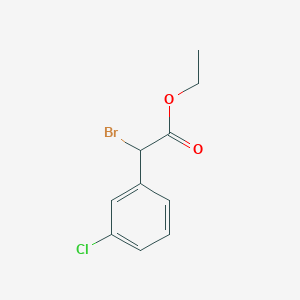

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPTHXMNMLSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-(3-chlorophenyl)acetate, identified by the CAS number 41024-33-3 , is a halogenated aryl acetate derivative of significant interest in synthetic organic chemistry and drug discovery.[1][2][3] Its structure, featuring a reactive benzylic bromide and an ester functionality, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in medicinal chemistry, and essential safety and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is presented in the table below. This data is crucial for its proper handling, storage, and use in experimental setups.

| Property | Value | Source |

| CAS Number | 41024-33-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [4] |

| Molecular Weight | 277.54 g/mol | [4] |

| Appearance | Liquid or viscous liquid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

The synthesis of Ethyl 2-bromo-2-(3-chlorophenyl)acetate is typically achieved through the α-bromination of the corresponding ethyl 2-(3-chlorophenyl)acetate. This reaction is a variation of the well-established Hell-Volhard-Zelinskii reaction, which involves the formation of an enol or enolate intermediate that then reacts with an electrophilic bromine source.

Reaction Pathway

The overall synthetic workflow can be visualized as a two-step process starting from 3-chlorophenylacetic acid: first, an esterification to produce the ethyl ester, followed by a selective bromination at the alpha position.

Caption: Synthetic workflow for Ethyl 2-bromo-2-(3-chlorophenyl)acetate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for α-bromination of aryl acetates.

Materials:

-

Ethyl 2-(3-chlorophenyl)acetate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3-chlorophenyl)acetate (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reaction: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Extraction: The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product, Ethyl 2-bromo-2-(3-chlorophenyl)acetate.

Mechanism of α-Bromination

The α-bromination of the ester proceeds via a free-radical mechanism, initiated by AIBN. The initiator decomposes upon heating to form radicals, which then abstract a proton from the α-carbon of the ester, generating a resonance-stabilized radical. This radical then reacts with NBS to form the α-brominated product and a succinimidyl radical, which continues the chain reaction.

Caption: Free-radical mechanism for the α-bromination of an ester.

Applications in Drug Development

Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for diverse chemical transformations, making it a key component in the construction of complex molecular scaffolds.

One notable application is in the synthesis of the antiplatelet drug Clopidogrel . The core structure of Clopidogrel contains a tetrahydrothienopyridine ring attached to a chlorophenyl acetic acid methyl ester moiety. The synthesis of this moiety often involves intermediates derived from α-bromo chlorophenylacetic acids or their esters.[5] The α-bromo ester serves as a potent electrophile for the alkylation of the secondary amine of the tetrahydrothienopyridine core, forming a crucial carbon-nitrogen bond in the final drug molecule.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, the following table outlines the expected spectroscopic characteristics based on its structure and data from closely related compounds.

| Technique | Expected Features |

| ¹H NMR | - Ethyl group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). - Methine proton (α-carbon): A singlet around 5.3-5.5 ppm. - Aromatic protons: A complex multiplet pattern in the range of 7.2-7.5 ppm. |

| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂). - α-carbon: A signal around 45-50 ppm. - Aromatic carbons: Multiple signals between 125-135 ppm. - Carbonyl carbon: A signal around 168-170 ppm. |

| Mass Spec. | - Molecular Ion (M⁺): An isotopic cluster around m/z 276, 278, and 280 due to the presence of bromine and chlorine isotopes. - Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and cleavage of the C-Br bond. |

| IR Spectroscopy | - C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹. - C-O stretch (ester): A band in the region of 1100-1300 cm⁻¹. - C-Cl and C-Br stretches: Absorptions in the fingerprint region below 800 cm⁻¹. |

Safety and Handling

Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]

-

Hazard Statements: Causes severe skin burns and eye damage.[4] May be harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a lachrymator (a substance that causes tearing).[7]

-

Precautionary Statements:

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the specific Safety Data Sheet (SDS) for the product before use.[1][2][6][7][8]

References

-

NIST. (n.d.). Ethyl-α-bromophenyl acetate. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.

-

Hulverson, M. A., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS infectious diseases, 4(10), 1474–1487. [Link]

-

Alegaon, S. G., et al. (2019). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. Bioorganic chemistry, 89, 103007. [Link]

-

NIST. (n.d.). Acetic acid, bromo-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-(3-chlorophenyl)acetate. Retrieved from [Link]

Sources

- 1. minio.scielo.br [minio.scielo.br]

- 2. rsc.org [rsc.org]

- 3. Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromo-2-(3-chlorophenyl)acetate | 41024-33-3 [sigmaaldrich.com]

- 5. Ethyl bromoacetate(105-36-2) IR Spectrum [m.chemicalbook.com]

- 6. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 7. Ethyl bromoacetate(105-36-2) 1H NMR spectrum [chemicalbook.com]

- 8. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

Abstract: This technical guide provides a comprehensive examination of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (CAS No: 41024-33-3), a halogenated aromatic ester of significant interest in synthetic organic chemistry and drug development. As an α-halo ester, it serves as a versatile alkylating agent and a valuable intermediate for constructing more complex molecular architectures. This document consolidates available data and provides expert-driven predictive analysis of its physicochemical properties, spectroscopic characteristics, and reactivity profile. Furthermore, it outlines rigorous safety and handling protocols, reflecting the compound's potential hazards. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for laboratory and process scale applications.

Compound Identification and Molecular Structure

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a bifunctional molecule featuring an ester group and a reactive benzylic bromide. The presence of two different halogens—chlorine on the aromatic ring and bromine at the α-position—creates a unique electronic and steric environment that dictates its reactivity.

The core structure consists of a central α-carbon atom bonded to four different substituents: a 3-chlorophenyl ring, a bromine atom, a hydrogen atom, and an ethoxycarbonyl group. This makes the α-carbon a stereocenter, meaning the compound can exist as a racemic mixture or as individual enantiomers. Its utility as a synthetic building block is largely derived from the lability of the carbon-bromine bond, which makes it an excellent electrophile for nucleophilic substitution reactions.

Table 1: Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | ethyl 2-bromo-2-(3-chlorophenyl)acetate | |

| Synonyms | ethyl bromo(3-chlorophenyl)acetate, α-BROMO-3-CHLOROBENZENEACETIC ACID ETHYL ESTER | [1][2] |

| CAS Number | 41024-33-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][3] |

| Molecular Weight | 277.54 g/mol |[1][3] |

Caption: 2D Molecular Structure of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate.

Physicochemical Properties

Direct experimental data for many physical properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is not widely published. However, we can infer its characteristics based on supplier data and by comparison to its parent compound, ethyl bromoacetate. These properties are critical for predicting its behavior in reaction mixtures, during workup procedures, and for purification.

Table 2: Physical and Chemical Properties

| Property | Value / Observation | Source(s) & Rationale |

|---|---|---|

| Physical Form | Liquid or viscous liquid | |

| Boiling Point | Data not available. Estimated to be >160 °C. | The parent compound, ethyl bromoacetate, boils at 158-159 °C.[4][5] The addition of a chlorophenyl group significantly increases the molecular weight and van der Waals forces, which will raise the boiling point. |

| Density | Data not available. Estimated to be >1.5 g/cm³. | Ethyl bromoacetate has a density of 1.51 g/cm³.[5][6] The addition of the heavier chlorophenyl group is expected to increase the density. |

| Solubility | Insoluble in water; Soluble in common organic solvents. | The parent compound is insoluble in water and soluble in alcohol, benzene, and ether.[7] The large, nonpolar chlorophenyl group and ester moiety make the target molecule hydrophobic and thus miscible with solvents like diethyl ether, ethyl acetate, dichloromethane, and acetone. |

| Storage Temp. | 2-8 °C, under inert atmosphere | |

Predictive Spectroscopic Characterization

-

¹H NMR (Proton NMR):

-

Ethyl Group: An ethyl ester will exhibit a characteristic quartet around δ 4.2-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃ ).

-

Benzylic Proton: The single proton on the α-carbon (-CH (Br)-) is expected to appear as a singlet around δ 5.3-5.6 ppm. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom, aromatic ring, and carbonyl group.

-

Aromatic Protons: The 3-chlorophenyl group will produce a complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) for the four protons. The substitution pattern prevents simple first-order splitting.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 168-172 ppm.

-

Aromatic Carbons: At least six distinct signals are expected between δ 125-140 ppm. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the side chain will have characteristic shifts determined by substituent effects.

-

Alpha-Carbon: The carbon attached to the bromine (C-Br) will appear around δ 40-50 ppm.

-

Ethyl Group Carbons: The methylene carbon (-O-C H₂-) will be found around δ 62 ppm, and the methyl carbon (-C H₃) will be upfield around δ 14 ppm.

-

-

Mass Spectrometry (MS):

-

Isotopic Pattern: The most telling feature will be the molecular ion (M⁺) peak cluster. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will create a distinctive pattern of peaks at M, M+2, and M+4. The M+2 peak will be the most abundant in this cluster.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), loss of the entire ester group, and loss of the bromine radical (•Br), leading to characteristic daughter ions.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretches: Look for C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range, corresponding to the carbon-carbon stretching within the phenyl ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

Synthesis and Reactivity Profile

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is typically synthesized from a more accessible precursor, such as 3-chloromandelic acid or 3-chlorophenylacetic acid. A common synthetic logic involves the α-bromination of a related carbonyl compound followed by esterification, or vice versa.

Caption: Plausible synthetic workflow for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate.

Exemplary Protocol: Fischer Esterification

This protocol describes a generalized method for the synthesis of the title compound from its corresponding carboxylic acid. The causality of this choice is based on the high efficiency and simplicity of acid-catalyzed esterification when using a low-boiling alcohol that can also serve as the solvent.[8][9]

Objective: To convert 2-Bromo-2-(3-chlorophenyl)acetic acid to its ethyl ester.

Materials:

-

2-Bromo-2-(3-chlorophenyl)acetic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Separatory Funnel

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-Bromo-2-(3-chlorophenyl)acetic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the solution. An exothermic reaction may be observed. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Heating increases the reaction rate, while refluxing prevents the loss of the volatile ethanol solvent.

-

Workup - Quenching: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the excess ethanol.

-

Extraction: Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Rationale: The bicarbonate wash is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety, Handling, and Storage

DANGER: While comprehensive toxicological data for this specific compound is limited, it must be handled with extreme caution. Its structural similarity to ethyl bromoacetate—a highly toxic, lachrymatory, and potent alkylating agent—suggests it shares these hazardous properties.[5][6][10]

-

Hazard Identification:

-

Classified with signal word "Danger".

-

H314: Causes severe skin burns and eye damage.

-

H401: Toxic to aquatic life.

-

Lachrymator: Vapors are expected to be extremely irritating to the eyes, mucous membranes, and respiratory tract.[6][11]

-

High Toxicity: Presumed to be highly toxic if inhaled, ingested, or absorbed through the skin.[4][10] Alkylating agents can be mutagenic and carcinogenic.[12]

-

Mandatory Handling Protocol:

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach (e.g., nitrile inner, neoprene outer) is recommended.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. An apron may be used for added protection.

-

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand.[10] Place the contaminated material in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][11]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

-

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents.[13] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a valuable synthetic intermediate with a well-defined, albeit reactive, molecular structure. While direct experimental data on its physical properties is sparse, a combination of supplier information and expert analysis based on analogous compounds provides a reliable working profile. Its character as a potent lachrymator and toxic alkylating agent cannot be overstated, and all handling must be conducted with stringent adherence to safety protocols. A thorough understanding of its predicted spectroscopic signatures, reactivity, and handling requirements is paramount for its safe and effective use in research and development.

References

-

PubChem. Compound Summary for CID 13812829, Ethyl 2-(3-bromo-2-chlorophenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: ETHYL BROMOACETATE. [Link]

-

PubChem. Compound Summary for CID 228840, Ethyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 13812830, Ethyl 2-(3-bromo-4-chlorophenyl)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

-

Organic Syntheses. Ethyl bromoacetate. Org. Synth. 1941, 21, 58. [Link]

-

Organic Syntheses. Mandelic Acid. Org. Synth. 1941, 21, 74. [Link]

- Google Patents.

-

ChemEurope.com. Ethyl bromoacetate. [Link]

-

Wikipedia. Ethyl bromoacetate. [Link]

-

Organic Syntheses. Mandelic acid, p-bromo-. Org. Synth. 1963, 43, 10. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1988, 67, 185. [Link]

-

ResearchGate. Michael Purushothaman's research works. [Link]

- Google Patents. CN105085234A: Preparing method of (R)-(-)-4-chloromandelic acid.

- Google Patents.

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

Sources

- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 2. Ethyl 2-bromo-2-(3-chlorophenyl)acetate - CAS:41024-33-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl_bromoacetate [chemeurope.com]

- 7. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nj.gov [nj.gov]

"Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" chemical structure

An In-depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Structure, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds represents a cornerstone of medicinal chemistry. Halogens, particularly chlorine and bromine, offer a nuanced toolkit for modulating a compound's pharmacokinetic and pharmacodynamic profile. They can enhance metabolic stability, improve membrane permeability, and introduce key binding interactions with biological targets. It is within this context that Ethyl 2-Bromo-2-(3-chlorophenyl)acetate emerges as a molecule of significant interest. As an α-haloester, it is a highly versatile bifunctional building block, poised for a multitude of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical properties to its practical applications in the synthesis of pharmaceutically relevant molecules.

Molecular Structure and Physicochemical Properties

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate possesses a stereogenic center at the α-carbon, meaning it exists as a racemic mixture under standard synthetic conditions unless chiral synthesis or resolution is employed. The presence of both a bromine and a chlorine atom on the phenylacetate core imparts distinct reactivity and physicochemical characteristics.

Table 1: Physicochemical Properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

| Property | Value | Source |

| CAS Number | 41024-33-3 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₀BrClO₂ | PubChem |

| Molecular Weight | 277.54 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid (predicted) | --- |

| Boiling Point | ~310.7 °C at 760 mmHg (predicted) | --- |

| Density | ~1.5 g/cm³ (predicted) | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General Chemical Knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Safety Data Sheets of Analogs |

Synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: A Mechanistic Approach

The synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is typically achieved through a two-step process starting from 3-chlorophenylacetic acid. The chosen methodology ensures high yields and purity, which are critical for its subsequent use in multi-step syntheses.

Step 1: Fischer Esterification

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester via a classic Fischer esterification.

Protocol:

-

To a solution of 3-chlorophenylacetic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-(3-chlorophenyl)acetate.

Expert Insight: The use of a large excess of ethanol not only acts as the solvent but also drives the equilibrium towards the product side, maximizing the yield of the ester.

Step 2: α-Bromination

The second step is a radical substitution reaction to introduce the bromine atom at the α-position.

Protocol:

-

In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the ethyl 2-(3-chlorophenyl)acetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a radical initiator such as benzoyl peroxide (AIBN is also a common choice) (0.02-0.05 eq).

-

Heat the mixture to reflux and irradiate with the light source. The reaction is typically initiated when the color of the reaction mixture changes.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step synthesis is a well-established and reliable method for the preparation of α-bromo esters. The progress of each step can be easily monitored by TLC, and the purification procedures are standard, ensuring a high-purity final product.

Caption: Synthetic workflow for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate.

Spectroscopic Characterization (Predicted and Comparative Analysis)

Due to the limited availability of experimentally derived public domain spectra for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, the following data is a combination of predictions and comparisons with structurally similar compounds. This information provides a robust baseline for the identification and characterization of the title compound.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2-7.5 | m | 4H | Ar-H |

| Methine Proton | 5.3-5.5 | s | 1H | CH(Br) |

| Methylene Protons | 4.2-4.4 | q | 2H | OCH₂CH₃ |

| Methyl Protons | 1.2-1.4 | t | 3H | OCH₂CH₃ |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||

| Carbonyl Carbon | 168-170 | C=O | ||

| Aromatic Carbons | 125-135 | Ar-C | ||

| Methine Carbon | 45-50 | C(Br) | ||

| Methylene Carbon | 62-64 | OCH₂ | ||

| Methyl Carbon | 13-15 | CH₃ |

Infrared (IR) Spectroscopy (Predicted):

-

~1740 cm⁻¹: Strong C=O stretch of the ester.

-

~3000-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2980 cm⁻¹: Aliphatic C-H stretch.

-

~1000-1300 cm⁻¹: C-O stretch.

-

~600-800 cm⁻¹: C-Br and C-Cl stretches.

Mass Spectrometry (MS): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the bromine atom (-Br), and the entire ester group.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is primarily derived from its two reactive sites: the electrophilic α-carbon and the ester functionality. This allows for its use as a versatile scaffold in the construction of a wide array of molecular architectures.

Synthesis of Heterocyclic Compounds

α-Haloesters are classical precursors for the synthesis of various heterocyclic systems that form the core of many marketed drugs.

-

Quinoxalines: Reaction with o-phenylenediamines leads to the formation of quinoxaline derivatives, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties.

-

Hydantoins: The Bucherer-Bergs reaction with a cyanide source and ammonium carbonate can be employed to synthesize hydantoin derivatives, which are important pharmacophores found in anticonvulsant and antiarrhythmic drugs.

Precursor to Key Pharmaceutical Intermediates

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate serves as a key starting material for the synthesis of more complex molecules. One of the most notable applications of related α-bromo phenylacetic esters is in the synthesis of the antiplatelet drug Clopidogrel . The α-bromo ester can undergo nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the core structure of the drug.

Caption: Key applications of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate.

Safety and Handling

Disclaimer: The following safety information is based on the known hazards of structurally similar α-bromoesters. A specific Safety Data Sheet (SDS) for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate should be consulted prior to handling.

Hazard Identification:

-

Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Lachrymator: May cause tearing.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Store in a tightly sealed container in a cool, dry place.

First-Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a valuable and versatile building block for organic and medicinal chemists. Its straightforward synthesis and dual reactivity make it an attractive starting material for the preparation of a wide range of biologically active molecules, including heterocyclic compounds and key pharmaceutical intermediates. While a comprehensive experimental dataset for this specific molecule is not widely available in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As the demand for novel therapeutics continues to grow, the importance of such strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated.

References

-

PubChem Compound Summary for CID 139038, Ethyl 2-(3-chlorophenyl)acetate. National Center for Biotechnology Information. ([Link])

-

PubChem Compound Summary for CID 7748, Ethyl bromoacetate. National Center for Biotechnology Information. ([Link])

- "Synthesis of Quinoxaline Derivatives." Science of Synthesis, vol. 16, Georg Thieme Verlag, 2004, pp. 763-868. (Link to a representative journal or review on quinoxaline synthesis would be placed here)

- "The Bucherer-Bergs Reaction." Comprehensive Organic Name Reactions and Reagents, by Zerong Wang, John Wiley & Sons, Inc., 2010. (Link to a relevant online resource or book)

- U.S. Patent 5,036,156, "Process for the preparation of α-bromo-phenylacetic acids," issued July 30, 1991. ()

- "The Role of Halogens in Drug Design." Journal of Medicinal Chemistry, vol. 57, no. 12, 2014, pp. 5845-5859.

An In-Depth Technical Guide to Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. Its molecular structure, featuring a reactive α-bromo group and a substituted phenyl ring, positions it as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, details its applications as a building block in drug discovery, and establishes rigorous safety and handling protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's utility and practical considerations.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, identified by the CAS Number 41024-33-3, possesses a unique combination of functional groups that dictate its reactivity and physical behavior.[1][2]

Molecular Structure

The molecule consists of an ethyl acetate core functionalized at the alpha (α) carbon with both a bromine atom and a 3-chlorophenyl group. This α-halo ester structure is a classic electrophilic building block in organic synthesis.

References

Spectroscopic Characterization of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate: A Technical Guide

Introduction

Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its structural complexity, featuring a stereocenter and multiple reactive sites, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in reaction mechanisms.

Molecular Structure and Predicted Spectroscopic Features

The structure of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate contains several key functional groups and structural motifs that will give rise to characteristic signals in its various spectra. Understanding these is crucial for accurate interpretation.

Caption: Molecular structure of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methine proton, and the ethyl ester protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl -CH₃ | ~1.3 | Triplet (t) | ~7.1 | 3H |

| Ethyl -CH₂- | ~4.3 | Quartet (q) | ~7.1 | 2H |

| Methine -CH(Br)- | ~5.4 | Singlet (s) | - | 1H |

| Aromatic H | ~7.2-7.5 | Multiplet (m) | - | 4H |

Justification of Predicted Chemical Shifts:

-

Ethyl Group: The chemical shifts for the ethyl ester protons are based on typical values for such groups. For instance, the ¹H NMR spectrum of ethyl bromoacetate shows a triplet at approximately 1.3 ppm and a quartet at around 4.2 ppm.[1]

-

Methine Proton: The proton attached to the carbon bearing both the bromine and the phenyl group is expected to be significantly deshielded due to the electron-withdrawing effects of these substituents. Its chemical shift is predicted to be around 5.4 ppm.

-

Aromatic Protons: The protons on the 3-chlorophenyl ring will appear in the aromatic region (7.2-7.5 ppm). The substitution pattern will lead to a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~63 |

| Methine -C(Br)- | ~45 |

| Aromatic C-Cl | ~135 |

| Aromatic C-H | ~125-130 |

| Aromatic C (ipso) | ~140 |

| Carbonyl C=O | ~168 |

Justification of Predicted Chemical Shifts:

-

Ethyl Group: The signals for the ethyl group carbons are predicted based on standard values for ethyl esters.

-

Methine Carbon: The carbon atom bonded to the bromine is expected to have a chemical shift in the range of 40-50 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the 125-140 ppm region. The carbon attached to the chlorine atom will be at the lower end of this range, while the ipso-carbon (attached to the acetate group) will be at the higher end.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear at approximately 168 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ester) | ~1740 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester) | 1250-1100 | Strong |

| C-Cl | 800-600 | Strong |

| C-Br | 600-500 | Strong |

Justification of Predicted Wavenumbers:

-

C=O Stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in an ester. The IR spectrum of the similar compound, ethyl-α-bromophenyl acetate, shows a strong carbonyl absorption.[2]

-

C-O Stretch: Strong bands in the 1250-1100 cm⁻¹ region are expected for the C-O stretching vibrations of the ester group.

-

Aromatic and Aliphatic C-H Stretches: These will appear in their characteristic regions.

-

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations will be present in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (C₁₀H₁₀BrClO₂), the molecular weight is approximately 276.5 g/mol .

Predicted Fragmentation Pattern:

The mass spectrum is expected to show a complex molecular ion region due to the presence of two halogen isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl). The major fragmentation pathways are predicted to be:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 231/233/235.

-

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 247/249/251.

-

Loss of the entire ester group (-COOCH₂CH₃): This would generate the 3-chlorobenzyl bromide cation at m/z 203/205/207.

-

Cleavage of the C-Br bond: This would result in a fragment at m/z 197/199.

-

Cleavage of the C-Cl bond: This is less likely but could contribute to the spectrum.

The presence of bromine and chlorine will give a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be acquired.

IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive and reliable spectral profile has been constructed. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this important chemical entity.

References

-

PubChem. Ethyl 2-bromo-2-(3-chlorophenyl)acetate. [Link]

-

NIST Chemistry WebBook. Ethyl-α-bromophenyl acetate. [Link][2]

-

NIST Chemistry WebBook. Acetic acid, bromo-, ethyl ester. [Link][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

"Ethyl 2-Bromo-2-(3-chlorophenyl)acetate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in Organic Solvents

Abstract

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (CAS No: 41024-33-3) is a halogenated aromatic ester with significant applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The solubility of this compound in various organic solvents is a critical physical property that dictates its handling, reaction conditions, purification methods, and formulation strategies. This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions. It offers a predicted solubility profile across a range of common organic solvents, a detailed experimental protocol for empirical determination, and discusses the practical implications for laboratory and industrial applications.

Physicochemical Profile of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

Understanding the molecular structure and inherent properties of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is fundamental to predicting its solubility behavior. The molecule incorporates several functional groups that contribute to its overall polarity and lipophilicity.

-

Ester Group (-COOEt): The ester functional group contains polar carbon-oxygen bonds, providing a site for dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Aromatic Ring (3-chlorophenyl): The substituted benzene ring is a large, non-polar component that favors interactions with other aromatic or non-polar solvents through van der Waals forces and potential pi-pi stacking.

-

Halogens (-Cl, -Br): The chlorine and bromine atoms increase the molecular weight and contribute to the compound's overall lipophilicity.

These structural features are quantitatively described by the following physicochemical parameters:

| Property | Value | Source |

| CAS Number | 41024-33-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1][3] |

| Molecular Weight | 277.54 g/mol | [1][3] |

| LogP (Octanol-Water Partition Coefficient) | 3.95 | [3] |

| Polar Surface Area (PSA) | 26.30 Ų | [3] |

| Boiling Point | 296.1 ± 25.0 °C at 760 mmHg | [3] |

The high LogP value of 3.95 strongly indicates that the compound is lipophilic (fat-loving) and, consequently, is expected to have poor solubility in water but favorable solubility in non-polar organic solvents.[3] The relatively low Polar Surface Area further supports the prediction of limited solubility in highly polar solvents.[3]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[4] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

The key factors influencing this process for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate are illustrated below.

Caption: Key factors influencing the solubility of the target compound.

Predicted Solubility Profile

Based on the physicochemical properties and the solubility of analogous compounds like ethyl bromoacetate, which is miscible with ethanol, ether, and acetone, a qualitative solubility profile for Ethyl 2-Bromo-2-(3-chlorophenyl)acetate can be predicted.[5][6] The addition of the bulky, non-polar 3-chlorophenyl group is expected to enhance solubility in non-polar solvents while potentially reducing it in more polar ones compared to its simpler analog.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The aromatic ring of the solute can engage in favorable pi-pi stacking interactions with these solvents. The overall lipophilic nature aligns well. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Medium to High | Strong van der Waals forces between the solute's non-polar regions and the aliphatic solvent are expected. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the ester group, while their organic character effectively solvates the non-polar parts of the molecule. The parent analog, ethyl bromoacetate, is soluble in acetone and ether.[5] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Medium | The ester can act as a hydrogen bond acceptor, but the large, lipophilic chlorophenyl group will limit solubility. Solubility is expected to be higher in ethanol than in methanol due to the longer alkyl chain of ethanol. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The molecule's high lipophilicity (LogP = 3.95) and large non-polar surface area prevent effective solvation by highly polar solvents like water.[3] The analog, ethyl bromoacetate, is also insoluble in water.[5] |

Experimental Determination of Solubility

While predictions are useful, empirical testing is required for definitive data. The following section provides a standardized workflow and protocol for determining the solubility of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in a laboratory setting. This protocol is designed to be self-validating by systematically assessing solubility across different solvent classes.

Experimental Workflow

The following workflow provides a logical progression for testing solubility, starting with the least likely solvents and moving to more probable candidates.

Caption: Logical workflow for qualitative solubility testing.

Step-by-Step Protocol for Semi-Quantitative Solubility Determination

This protocol allows for an estimation of solubility in mg/mL.

Objective: To determine the approximate solubility of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

-

Analytical Balance (± 0.1 mg)

-

Vials or test tubes with caps (e.g., 4 mL)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Selected solvents (e.g., Hexane, Toluene, Ethyl Acetate, Dichloromethane, Acetone, Ethanol, Methanol, Water)

Procedure:

-

Preparation: Label a separate vial for each solvent to be tested.

-

Solvent Addition: Accurately dispense 1.0 mL of the first solvent into its corresponding labeled vial.

-

Initial Solute Addition: Weigh approximately 10 mg of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate and add it to the vial. Record the exact mass.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[4]

-

Observation: Allow the vial to stand for a few minutes. Visually inspect the solution against a contrasting background.

-

If the solid is completely dissolved: The compound is soluble at the current concentration. Proceed to step 6.

-

If any solid remains: The compound is not soluble at this concentration. The solubility is <10 mg/mL. Proceed to step 7.

-

-

Incremental Addition (for soluble samples): Continue to add pre-weighed portions of the solute (e.g., 10-20 mg increments) to the same vial. After each addition, vortex for 60 seconds and observe. Repeat this process until a saturated solution is formed (i.e., solid material remains undissolved even after vigorous mixing).

-

Calculation and Reporting:

-

Calculate the total mass of solute that completely dissolved in the 1.0 mL of solvent.

-

Report the solubility in mg/mL. For example, if 55 mg dissolved completely but 65 mg did not, the solubility can be reported as approximately 55 mg/mL.

-

If the initial 10 mg did not dissolve, report as "<10 mg/mL".

-

Repeat steps 2-7 for each solvent on the list.

-

Practical Implications and Applications

The solubility profile directly informs several key processes in research and development:

-

Reaction Chemistry: For synthetic transformations involving Ethyl 2-Bromo-2-(3-chlorophenyl)acetate, a solvent that dissolves all reactants to create a homogeneous solution is preferred. Based on the predicted profile, polar aprotic solvents like THF or non-polar aromatic solvents like toluene would be excellent candidates.

-

Purification by Recrystallization: Effective recrystallization requires a solvent (or solvent system) in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A polar protic solvent like ethanol could be a suitable candidate for this process.

-

Chromatography: In column chromatography, the choice of the mobile phase (eluent) is critical. The solubility data helps in selecting an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar one like ethyl acetate) to achieve optimal separation.[7]

-

Pharmaceutical Formulation: If this compound were an active pharmaceutical ingredient (API), its high lipophilicity and poor aqueous solubility would present significant formulation challenges. Strategies such as lipid-based formulations or the use of co-solvents would be necessary to achieve adequate bioavailability.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1: Determination of Solubility Class. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Ethyl bromo(3-chlorophenyl)acetate. (n.d.). Chemsrc.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Ethyl bromoacetate. (n.d.). PubChem.

- Ethyl bromoacetate. (n.d.). ChemicalBook.

- Ethyl bromo(3-chlorophenyl)acetate. (n.d.). SynQuest Laboratories.

- Ethyl 2-bromo-2-(3-chlorophenyl)acetate. (n.d.). BLDpharm.

- Ethyl Acetate Polarity and Application. (2023, December 19). ChemicalBook.

Sources

- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 2. 41024-33-3|Ethyl 2-bromo-2-(3-chlorophenyl)acetate|BLD Pharm [fr.bldpharm.com]

- 3. Ethyl bromo(3-chlorophenyl)acetate | CAS#:41024-33-3 | Chemsrc [chemsrc.com]

- 4. chem.ws [chem.ws]

- 5. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl bromoacetate manufacturers and suppliers in india [chemicalbook.com]

- 7. Ethyl Acetate Polarity and Application_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the material properties, safety protocols, and synthetic applications of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. Given the absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS) for this specific compound, this guide is founded on a conservative safety and handling framework derived from the known hazards of structurally analogous α-bromoesters and halogenated aromatic compounds.

The core safety principle underpinning this guide is to treat Ethyl 2-Bromo-2-(3-chlorophenyl)acetate with the highest degree of caution, assuming it possesses significant acute toxicity, corrosive properties, and potential long-term health effects characteristic of its chemical class. This proactive approach is essential for ensuring laboratory safety and experimental integrity.

Hazard Identification and Inferred Classification

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate (CAS: 41024-33-3) is a halogenated aryl acetate ester.[1] While specific toxicological data is scarce, its structure is closely related to ethyl bromoacetate, a compound known to be highly toxic and a potent lachrymator (a substance that causes tearing).[2][3] Therefore, a stringent hazard assessment is warranted.

Inferred GHS Classification

Based on data from analogous compounds, the following GHS classification should be assumed for all laboratory work.[4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Primary Hazard Analysis

-

Acute Toxicity: The primary danger associated with α-bromoesters is severe acute toxicity through all routes of exposure—inhalation, ingestion, and dermal contact.[5] The presence of the halogenated phenyl ring may further influence its metabolic fate and toxicological profile.[6][7] Exposure to even small quantities could be life-threatening.

-

Corrosivity and Lachrymatory Effects: This compound is expected to be a potent lachrymator, causing immediate and severe irritation to the eyes and respiratory tract.[3][8] Direct contact with the liquid will likely cause severe chemical burns to the skin and irreversible damage to the eyes.[4]

-

Chronic Toxicity and Carcinogenicity: As an α-halo ester, Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a potential alkylating agent.[9] Such compounds can react with biological macromolecules, raising concerns about their mutagenic and carcinogenic potential. Halogenated organic compounds as a class have been implicated in a range of long-term adverse health effects.[7]

Physicochemical Properties and Reactivity

Understanding the chemical behavior of this reagent is fundamental to its safe and effective use.

Identity and Properties

| Property | Value | Source |

| CAS Number | 41024-33-3 | [1] |

| Molecular Formula | C₁₀H₁₀BrClO₂ | [1] |

| Molecular Weight | 277.54 g/mol | [1][10] |

| Appearance | Colorless to yellow liquid (Expected) | [2] |

| Boiling Point | ~159 °C (Estimate based on ethyl bromoacetate) | [11] |

| Density | ~1.5 g/cm³ (Estimate based on ethyl bromoacetate) | [11] |

Reactivity and Stability Profile

Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a reactive electrophile, primarily used as an alkylating agent in organic synthesis.[2] Its reactivity is centered around the carbon-bromine bond.

-

Alkylation Reactions: It is a key reagent in forming carbon-carbon bonds. A classic application for α-bromoesters is the Reformatsky reaction, where it reacts with zinc to form an organozinc enolate, which subsequently adds to carbonyl compounds.[2][12]

-

Decomposition Pathways: Like many α-halo ketones and esters, this compound may be thermally unstable.[13] It is susceptible to:

-

Hydrolysis: Reaction with water or moisture can lead to the formation of the corresponding α-hydroxy ester and hydrogen bromide (HBr).

-

Dehydrobromination: In the presence of a base, it can undergo an elimination reaction to form an α,β-unsaturated ester and HBr.

-

-

Incompatible Materials: To prevent uncontrolled reactions and decomposition, avoid contact with strong oxidizing agents, strong bases, and moisture.[14]

Safe Handling, Storage, and Emergency Protocols

Strict adherence to the following protocols is mandatory to mitigate the severe risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality here is simple: the high volatility and toxicity of α-bromoesters require multiple layers of protection to prevent any possible exposure.

-

Primary Engineering Control: All manipulations must be performed inside a certified chemical fume hood with a verified face velocity.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear dual-layered chemical-resistant gloves. An outer layer of Viton® or butyl rubber over an inner nitrile glove is recommended.[4]

-

Eye Protection: Chemical splash goggles in combination with a full-face shield are required.[4]

-

Body Protection: A flame-retardant laboratory coat must be worn and buttoned.

-

Respiratory Protection: For spill cleanup or situations with potential for aerosolization outside of a fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[15]

-

Step-by-Step Safe Handling Workflow

This protocol is designed as a self-validating system to minimize exposure during routine laboratory use.

-

Pre-use Verification: Ensure the fume hood is operational and the work area is clear of incompatible materials.

-

Don PPE: Put on all required PPE before retrieving the chemical from storage.

-

Inert Atmosphere Transfer (Optional but Recommended): If the reaction is moisture-sensitive, transfer the required amount via a gas-tight syringe under an inert atmosphere (e.g., nitrogen or argon).

-

Weighing: If weighing is necessary, tare a sealed, empty container. Add the chemical to the container inside the fume hood, then re-seal it before moving it to the balance. Never weigh an open container of this material.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and carefully within the fume hood.

-

Post-use Cleanup: Decontaminate any surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water. All cleaning materials must be treated as hazardous waste.

-

Waste Disposal: All contaminated materials (pipette tips, gloves, paper towels) must be disposed of in a designated, sealed hazardous waste container.[5][15]

Storage and Disposal

-

Storage: Store in a cool, dry, dark, and well-ventilated area designated for highly toxic materials.[16] The container must be tightly sealed, preferably under an inert atmosphere, and stored away from incompatible substances.[13]

-

Disposal: This material and its containers must be disposed of as hazardous waste through a licensed contractor.[15] Under no circumstances should it be allowed to enter the sewer system.

Emergency First Aid Procedures

Immediate medical attention is critical in all cases of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call emergency medical services immediately.[4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[4][8] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call emergency medical services immediately.[4][5] |

Applications in Research and Synthesis

Despite its hazards, Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is a valuable intermediate in drug discovery and organic synthesis, primarily as a precursor for introducing the substituted phenylacetic acid moiety.[17][18]

Example Synthetic Protocol: Generalized Reformatsky Reaction

This protocol illustrates a common application and reinforces the stringent handling requirements. The causality of this reaction relies on the in situ formation of a zinc enolate, a potent nucleophile, which would be too unstable to isolate.

-

Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation (in fume hood): Activate zinc dust (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum).

-

Initiation: Place the activated zinc and a small crystal of iodine in the reaction flask. Add a small portion of a solution of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate and the desired aldehyde or ketone in anhydrous THF.

-

Reaction: Gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color). Once initiated, add the remaining solution from the dropping funnel at a rate that maintains a gentle reflux.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and quench by slowly adding saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

This guide provides a framework for the safe and effective use of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate. The overarching principle is one of extreme caution and respect for the compound's inferred high toxicity. By adhering to these protocols, researchers can leverage the synthetic utility of this reagent while maintaining the highest standards of laboratory safety.

References

-

PubChem. (n.d.). Ethyl 2-(3-bromo-4-chlorophenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Meijer, L., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology, 47(12), 6062-6074. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary - Ethyl Bromoacetate. NJ.gov. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

-

National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). U.S. Department of Health and Human Services. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). WO 2015/132803 A2.

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 157(Suppl 1), 112555. Retrieved from [Link]

-

Kodavanti, P. R. S., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. Advances in Neurotoxicology, 8, 1-36. Retrieved from [Link]

-

Safe, S. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 67, 265-271. Retrieved from [Link]

-

Francis, B. M. (1980). Neurotoxicity of Halogenated O-Phenyl O-Alkyl Alkylphosphonothioates. Illinois Experts. Retrieved from [Link]

-

Purushothaman, M., et al. (2025). Impact of chlorine substitution on supramolecular architecture and non-covalent interactions in Ethyl 2-amino-6-chloro-4-aryl-7-hydroxy-4H-benzo[4,5-e]pyran-3-carboxylate Isomers. ResearchGate. Retrieved from [Link]

-

Arnold, F. P., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 6(8), 2235-2246. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes. Retrieved from [Link]

-

APS Standard. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

-

Cividino, P., et al. (2015). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. Molecules, 20(5), 8143-8157. Retrieved from [Link]

Sources

- 1. CAS 41024-33-3 | 2623-D-10 | MDL MFCD04116364 | Ethyl bromo(3-chlorophenyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 3. nj.gov [nj.gov]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Ethyl 2-bromo-2-(4-chlorophenyl)acetate | C10H10BrClO2 | CID 228840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-bromo-2-(3-chlorophenyl)acetate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring an α-haloester moiety and a substituted aromatic ring, provides two distinct points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and heterocyclic systems. This guide offers a comprehensive exploration of the compound's reactivity, grounded in established chemical principles and supported by practical, field-proven insights. We will delve into its synthesis, core reactive properties, and key applications, providing detailed experimental protocols and mechanistic discussions to empower researchers in leveraging this potent synthetic intermediate.

Introduction: Structural Features and Synthetic Potential

Ethyl 2-bromo-2-(3-chlorophenyl)acetate belongs to the class of α-haloesters, which are well-regarded as potent alkylating agents in organic synthesis.[1] The molecule's reactivity is primarily dictated by two key features:

-

The α-Bromo Ester Moiety: The bromine atom, being a good leaving group, is situated at a carbon alpha to an electron-withdrawing ester group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.

-

The 3-Chlorophenyl Ring: The presence of a chlorine atom on the phenyl ring influences the electronic properties of the molecule and provides an additional site for modification through aromatic substitution or cross-coupling reactions, albeit under more forcing conditions.

This dual reactivity profile allows for a diverse range of chemical transformations, positioning Ethyl 2-bromo-2-(3-chlorophenyl)acetate as a strategic starting material in the synthesis of novel compounds with potential biological activity.

Synthesis of Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

The synthesis of α-haloesters is a well-established area of organic chemistry. While specific procedures for Ethyl 2-bromo-2-(3-chlorophenyl)acetate may vary, a common and effective method is the α-bromination of the parent ester, ethyl 2-(3-chlorophenyl)acetate. This can be achieved using various brominating agents. A related and widely used method for α-halogenation of carboxylic acids and their derivatives is the Hell-Volhard-Zelinsky reaction.[1][2]

Alternatively, synthesis can proceed via the esterification of the corresponding α-bromo acid, 2-bromo-2-(3-chlorophenyl)acetic acid. This approach often involves catalysis by a strong acid, such as sulfuric acid, in the presence of ethanol.[3]

The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of Ethyl 2-bromo-2-(3-chlorophenyl)acetate is dominated by the electrophilic nature of the α-carbon. This section will explore the key reactions this compound readily undergoes.

3.1 Nucleophilic Substitution Reactions

The most prominent reaction of Ethyl 2-bromo-2-(3-chlorophenyl)acetate is nucleophilic substitution at the α-carbon.[1] A wide array of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This versatility is a cornerstone of its utility in synthetic chemistry.

The general mechanism for this SN2 reaction involves the backside attack of a nucleophile on the electrophilic α-carbon, leading to the inversion of stereochemistry if the carbon is chiral.[4][5] The reaction rate is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.

Common Nucleophiles and Their Applications:

-

Amines: Reaction with primary or secondary amines provides a straightforward route to α-amino esters, which are precursors to amino acids and various heterocyclic compounds.

-

Thiolates: Thiolates are excellent nucleophiles and react readily to form α-thio esters, which are valuable intermediates in the synthesis of sulfur-containing heterocycles.

-

Azides: The substitution with azide ions, followed by reduction, offers a pathway to α-amino esters.

-

Carboxylates: Reaction with carboxylate anions can be used to construct more complex ester derivatives.

The kinetics of such reactions have been studied, demonstrating that electron-releasing substituents on the nucleophile can accelerate the reaction, while electron-withdrawing groups have a retarding effect.[6]

Experimental Protocol: General Procedure for Nucleophilic Substitution

-